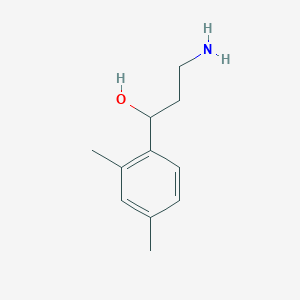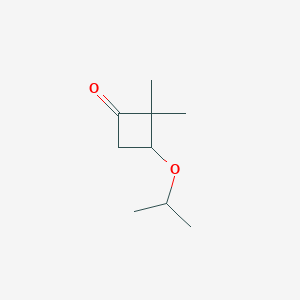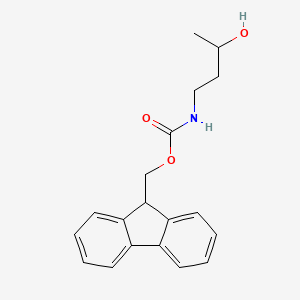
3-Amino-1-(2,4-dimethylphenyl)propan-1-ol
Vue d'ensemble
Description
“3-Amino-1-(2,4-dimethylphenyl)propan-1-ol” is a chemical compound . It contains a total of 36 bonds, including 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The metabolic pathways of a similar compound, 3,4-Dimethylmethcathinone (DMMC), include its reduction of the ketone group to the corresponding alcohols, N-demethylation to the primary amine, oxidation of the xylyl group to the corresponding alcohol and carboxylate forms, and combination of these steps .Molecular Structure Analysis
The molecular structure of “3-Amino-1-(2,4-dimethylphenyl)propan-1-ol” includes a total of 36 bonds; 15 non-H bond(s), 6 multiple bond(s), 5 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 primary alcohol(s) .Physical And Chemical Properties Analysis
The predicted boiling point of “3-Amino-1-(2,4-dimethylphenyl)propan-1-ol” is 328.8±30.0 °C, and its predicted density is 1.034±0.06 g/cm3 . The pKa is predicted to be 14.41±0.20 .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Therapeutic Compounds
The compound serves as a precursor in the synthesis of various therapeutic agents. Its structure is pivotal in creating molecules with potential anti-inflammatory, anti-psychotic, and anti-cancer properties. The versatility of this compound allows for the development of a wide range of drugs targeting different diseases .
Material Science: Development of Functional Materials
In material science, this compound can be used to develop new materials with specific properties, such as enhanced conductivity or improved thermal stability. Its unique chemical structure could be beneficial in creating polymers or coatings with desired functionalities .
Biochemistry: Enzyme Inhibition Studies
3-Amino-1-(2,4-dimethylphenyl)propan-1-ol may act as an inhibitor for certain biochemical pathways. Researchers can use it to study enzyme kinetics and understand the mechanism of action of various biological processes .
Pharmacology: Drug Delivery Systems
This compound could be utilized in designing drug delivery systems that target specific cells or tissues. Its ability to be modified chemically makes it a suitable candidate for creating prodrugs or carriers that release the active drug in a controlled manner .
Analytical Chemistry: Chromatography Standards
Due to its unique chemical properties, this compound can serve as a standard in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical methods used in pharmaceutical and chemical industries .
Organic Chemistry: Chiral Building Blocks
The compound’s chiral nature makes it an important building block in organic synthesis. It can be used to create complex molecules with specific stereochemistry, which is crucial in the synthesis of many modern pharmaceuticals .
Propriétés
IUPAC Name |
3-amino-1-(2,4-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URAULQTWHQZJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCN)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(2,4-dimethylphenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1444106.png)
![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)

![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)




![C-[1-(3-Methoxypropyl)-1H-indol-3-yl]-methylamine](/img/structure/B1444119.png)




![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)